molecular formula C19H17NO2 B2939601 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid CAS No. 350999-29-0

2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid

Cat. No.: B2939601
CAS No.: 350999-29-0
M. Wt: 291.35
InChI Key: XUCBWSLFLIXZNQ-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a 2,5-dimethylphenyl group and a carboxylic acid group, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, where an aromatic aldehyde reacts with a ketone in the presence of an acid catalyst to form the quinoline core. The specific steps are as follows:

    Formation of the Quinoline Core: The reaction between 2,5-dimethylbenzaldehyde and acetophenone in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

    Introduction of the Carboxylic Acid Group: The resulting quinoline derivative is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Quinoline alcohol derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.

    Material Science: Employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylquinoline-4-carboxylic acid
  • 2-(2-Methylphenyl)-3-methylquinoline-4-carboxylic acid
  • 2-(2,4-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid

Uniqueness

2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid is unique due to the specific positioning of the dimethylphenyl group, which can influence its biological activity and chemical reactivity. The presence of the 2,5-dimethylphenyl group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-3-methylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-11-8-9-12(2)15(10-11)18-13(3)17(19(21)22)14-6-4-5-7-16(14)20-18/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCBWSLFLIXZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10976808
Record name 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6132-32-7
Record name 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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